Cas no 84478-73-9 (5-Amino-2-bromo-4-fluorophenol)

5-アミノ-2-ブロモ-4-フルオロフェノールは、臭素とフッ素が導入された芳香族化合物であり、高い反応性と選択性を有します。特に、フェノール性水酸基とアミノ基を併せ持つため、医薬品中間体や有機合成における多様な官能基変換に適しています。臭素原子は求電子置換反応の活性点として機能し、フッ素の電子吸引効果により分子全体の反応性が調整される点が特徴です。また、結晶性が良好で取り扱いが比較的容易であり、精密有機合成において再現性の高い反応を可能にします。

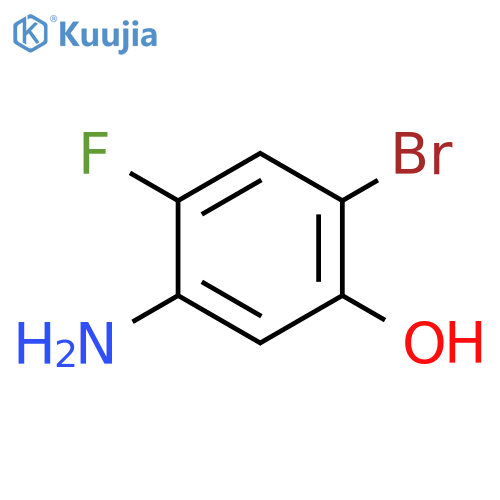

84478-73-9 structure

商品名:5-Amino-2-bromo-4-fluorophenol

5-Amino-2-bromo-4-fluorophenol 化学的及び物理的性質

名前と識別子

-

- 84478-73-9

- 4-bromo-2-fluoro-5-hydroxyaniline

- SCHEMBL5453603

- MRWRKNRDHHLEPA-UHFFFAOYSA-N

- CS-0370536

- DB-123343

- MFCD18762025

- 5-Amino-2-bromo-4-fluorophenol

-

- インチ: InChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2

- InChIKey: MRWRKNRDHHLEPA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 204.95385Da

- どういたいしつりょう: 204.95385Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.3Ų

5-Amino-2-bromo-4-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC49626-250mg |

5-Amino-2-bromo-4-fluorophenol |

84478-73-9 | 95% | 250mg |

£125.00 | 2024-05-25 | |

| A2B Chem LLC | AY06712-5g |

5-Amino-2-bromo-4-fluorophenol |

84478-73-9 | 5g |

$1453.00 | 2024-04-19 | ||

| 1PlusChem | 1P01FLNC-1g |

5-Amino-2-bromo-4-fluorophenol |

84478-73-9 | 1g |

$620.00 | 2024-04-21 | ||

| Alichem | A013020895-1g |

4-Bromo-2-fluoro-5-hydroxyaniline |

84478-73-9 | 97% | 1g |

$1445.30 | 2023-08-31 | |

| Alichem | A013020895-500mg |

4-Bromo-2-fluoro-5-hydroxyaniline |

84478-73-9 | 97% | 500mg |

$806.85 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441206-5g |

5-Amino-2-bromo-4-fluorophenol |

84478-73-9 | 98% | 5g |

¥14114.00 | 2024-07-28 | |

| abcr | AB598533-1g |

5-Amino-2-bromo-4-fluorophenol; . |

84478-73-9 | 1g |

€743.10 | 2024-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441206-250mg |

5-Amino-2-bromo-4-fluorophenol |

84478-73-9 | 98% | 250mg |

¥1924.00 | 2024-07-28 | |

| Alichem | A013020895-250mg |

4-Bromo-2-fluoro-5-hydroxyaniline |

84478-73-9 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Apollo Scientific | PC49626-1g |

5-Amino-2-bromo-4-fluorophenol |

84478-73-9 | 95% | 1g |

£395.00 | 2024-05-25 |

5-Amino-2-bromo-4-fluorophenol 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

84478-73-9 (5-Amino-2-bromo-4-fluorophenol) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:84478-73-9)

清らかである:99%

はかる:5g

価格 ($):1081